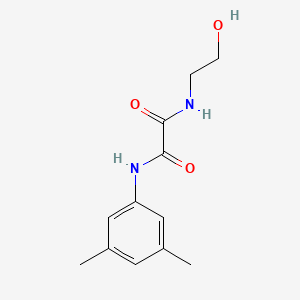![molecular formula C8H9BrN2 B2377733 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 1187421-56-2](/img/structure/B2377733.png)
5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyrazine ring . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . The methoxy group at the 3-position of the phenyl ring in the compound decreased FGFR1 potency and cellular activity .Scientific Research Applications
- Research Findings : Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR1, 2, and 3. Compound 4h, in particular, exhibited potent FGFR inhibitory activity, making it a promising lead compound for cancer therapy .
- Research Findings : Jin et al. developed 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR4 inhibitors with strong antiproliferative effects against Hep3B cells .
- Research Findings : 5H-pyrrolo[2,3-b]pyrazine derivatives (related to our compound) demonstrated kinase inhibition activity .
- Research Findings : 1H-pyrrolo[2,3-b]pyridine serves as a scaffold for various targets, including human neutrophil elastase (HNE) .
- Research Findings : The crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals an essentially planar azaindole skeleton, connected by N—H N hydrogen bonds .
FGFR Inhibition
Antiproliferative Activity Against Hep3B Cells
Kinase Inhibition
New Scaffold for Drug Design
Crystal Structure Insights
DFT Studies and Electronic Properties
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are crucial for cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially slowing tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Future Directions
The future directions of the research on 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives could be focused on further understanding their action mechanisms and optimizing their molecular structures for better FGFR inhibitory activity . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .
properties
IUPAC Name |
5-bromo-1-methyl-2,3-dihydropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKMNXFSODKNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1187421-56-2 | |
| Record name | 5-bromo-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

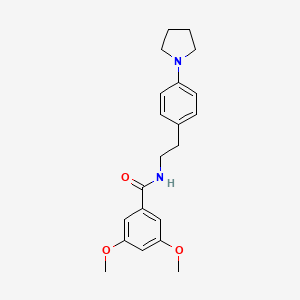
![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)
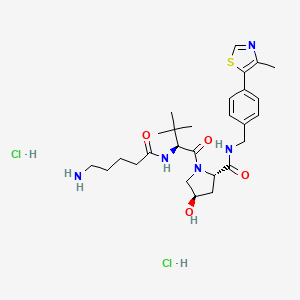

![N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2377658.png)
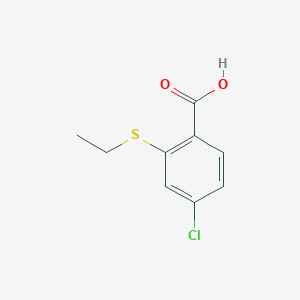

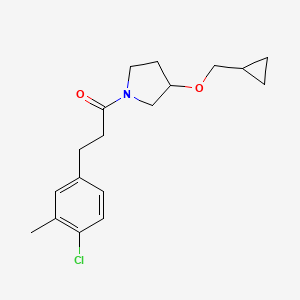
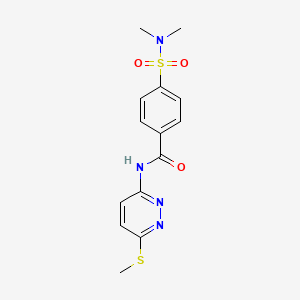
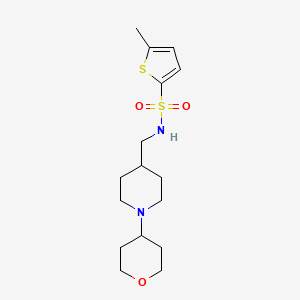
![N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2377668.png)
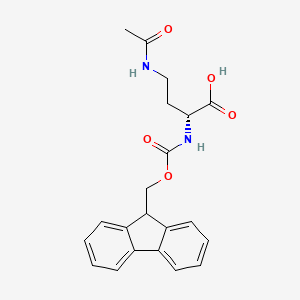
![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)
